2-{2-[2-(2-Ethoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione
Description
2-{2-[2-(2-Ethoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione is an N-substituted isoindole-1,3-dione derivative characterized by a polyethylene glycol (PEG)-like ethoxyethoxyethoxy ethyl chain. This structural motif enhances solubility in polar solvents and aqueous environments, making it a valuable intermediate in organic synthesis and pharmaceutical development. The compound’s core isoindole-1,3-dione moiety is a rigid, planar structure with two electron-withdrawing carbonyl groups, which can influence reactivity and intermolecular interactions .
Properties
CAS No. |
830327-51-0 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[2-[2-(2-ethoxyethoxy)ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H21NO5/c1-2-20-9-10-22-12-11-21-8-7-17-15(18)13-5-3-4-6-14(13)16(17)19/h3-6H,2,7-12H2,1H3 |
InChI Key |
UAXLZZFUDWQWGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Hydroxy-Terminated PEG Analog
Compound : 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione
- Structural Difference : Terminal ethoxy group replaced with a hydroxy group.
- Impact: Increased hydrophilicity due to the hydroxyl group, enhancing aqueous solubility. The hydroxy group serves as a reactive site for further functionalization (e.g., esterification or conjugation).
Methoxy-Terminated PEG Analog
Compound : 2-(1-Methoxy-1-methylethoxy)-1H-isoindole-1,3(2H)-dione (CAS 103491-32-3)
- Structural Difference : Branched methoxy group replaces the linear ethoxy chain.
- Impact :
Heteroatom Incorporation
Sulfur-Containing Derivatives
Compound : 2-[2-[(Difluoromethyl)thio]ethyl]-1H-isoindole-1,3(2H)-dione (CAS 1809138-61-1)
- Structural Difference : Ethoxy chain replaced with a difluoromethylthio (-SCF₂H) group.
- Impact :
Compound : 2-[2-(2-Sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1518519-69-1)
- Structural Difference : Sulfanylethoxy (-OCH₂CH₂SH) substituent.
- Impact :
Pharmacologically Active Derivatives
Piperazinyl-Substituted Analogs
Compound : N-{2-[4-(4-Trifluoromethylphenyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione
Aryl-Substituted Analogs
Compound : 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Structural Difference : Methoxyphenyl group directly attached to the isoindole-dione core.
- Impact :
Physicochemical and Spectral Properties
Q & A
Q. Table 1. Comparative Stability of Isoindole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

